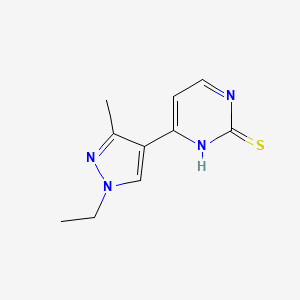

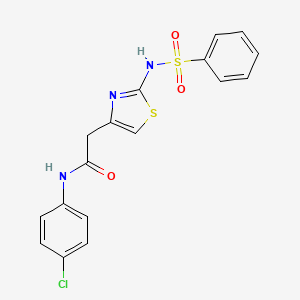

![molecular formula C23H17Cl2N7O2 B2933131 2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1170548-90-9](/img/structure/B2933131.png)

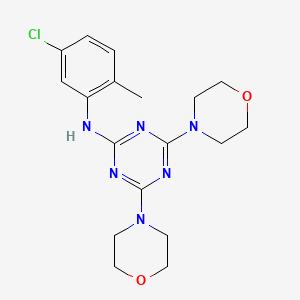

2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H17Cl2N7O2 and its molecular weight is 494.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial protein in the regulation of the cell cycle . CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. The compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating its potent anti-proliferative effects .

Antimicrobial and Antifungal Applications

Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to exhibit antimicrobial and antifungal properties . This makes them valuable in the development of new treatments for infections, especially in an era where antibiotic resistance is a growing concern.

Anti-Inflammatory and Analgesic Effects

The structural class to which this compound belongs is known to have anti-inflammatory and analgesic activities . This suggests potential applications in the development of new pain relief medications and anti-inflammatory drugs.

Cardiovascular Therapeutics

Pyrimidine derivatives are also associated with cardiovascular benefits, including antihypertensive effects . This compound could be explored for its potential use in managing blood pressure and other cardiovascular conditions.

Antidiabetic Activity

The pyrazolo[3,4-d]pyrimidine moiety is a key structure in the synthesis of compounds with antidiabetic properties . This compound could contribute to the development of new medications for the treatment of diabetes.

Neuroprotective Agents

Given the diverse biological activities of pyrimidine derivatives, there is a possibility that this compound could serve as a neuroprotective agent, potentially aiding in the treatment of neurodegenerative diseases .

Antitumor and Antileukemic Properties

Pyrimidine-based drugs have been established as treatments for various forms of leukemia and tumors . This compound’s efficacy in inhibiting cell proliferation suggests it could be a candidate for antitumor and antileukemic drug development.

GPR119 Receptor Modulation

Derivatives of this compound class have been used in the synthesis of molecules that act as GPR119 receptor modulators . These are relevant in treating metabolic disorders such as diabetes, obesity, and dyslipidemia.

properties

IUPAC Name |

2,4-dichloro-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N7O2/c1-12-3-6-15(7-4-12)31-20-17(11-26-31)22(34)29-23(28-20)32-19(9-13(2)30-32)27-21(33)16-8-5-14(24)10-18(16)25/h3-11H,1-2H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRICDLEFPRPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2933050.png)

![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)